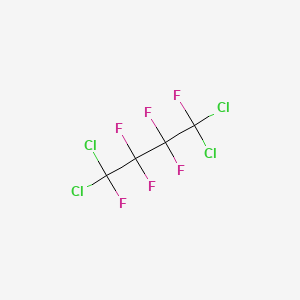
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4Cl4F6 and a molecular weight of 303.845 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the class of perhalogenated alkanes. It is known for its stability and unique chemical properties, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures . Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Elimination Reactions: Under the influence of strong bases, elimination reactions can occur, leading to the formation of alkenes.
Applications De Recherche Scientifique
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology and Medicine: Its stability and reactivity make it useful in the development of pharmaceuticals and as a model compound in biochemical studies.
Mécanisme D'action
The mechanism of action of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and van der Waals forces. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in chemical reactions and its applications in various fields .
Comparaison Avec Des Composés Similaires
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane can be compared with other similar compounds such as:
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1,2,2-Tetrachloro-1,2,3,3,4,4-hexafluorobutane: Another isomer with different halogen atom positions.
1,1,3,3-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Differing in the arrangement of halogen atoms.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Propriétés
Numéro CAS |
72765-11-8 |
|---|---|
Formule moléculaire |
C4Cl4F6 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1,1,4,4-tetrachloro-1,2,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4Cl4F6/c5-3(6,13)1(9,10)2(11,12)4(7,8)14 |
Clé InChI |
AMFGZMONXXMPCS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


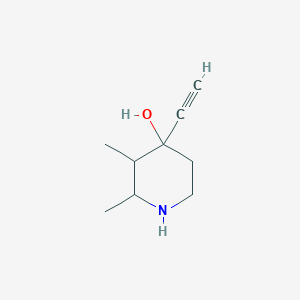
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
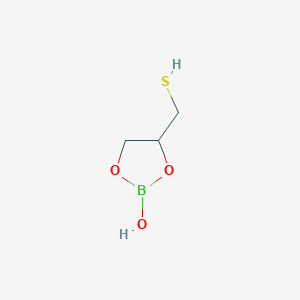
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
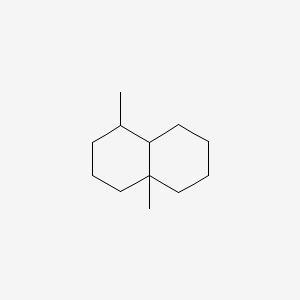
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
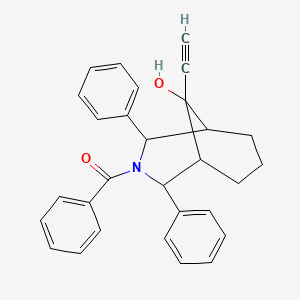
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

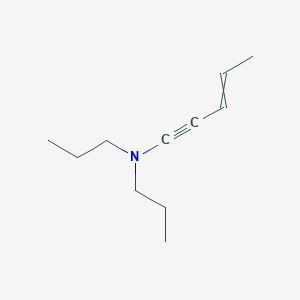
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
